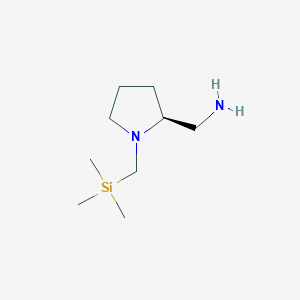
Phenyl(3,5-xylyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(3,5-xylyl)phosphinic acid is an organophosphorus compound with the molecular formula C14H15O2P and a molecular weight of 246.248 g/mol . This compound is characterized by the presence of a phosphinic acid group attached to a phenyl ring and a 3,5-xylyl group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(3,5-xylyl)phosphinic acid typically involves the reaction of phenylphosphinic acid with 3,5-xylyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3,5-xylyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.
Substitution: The phenyl and 3,5-xylyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl or 3,5-xylyl derivatives.
Scientific Research Applications
Phenyl(3,5-xylyl)phosphinic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of phenyl(3,5-xylyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the 3,5-xylyl group, making it less sterically hindered and potentially more reactive.
3,5-Xylylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to different chemical properties and reactivity.
Phenyl(2,4-xylyl)phosphinic acid: Similar structure but with different substitution pattern on the xylyl group, affecting its steric and electronic properties.
Uniqueness
Phenyl(3,5-xylyl)phosphinic acid is unique due to the presence of both phenyl and 3,5-xylyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C14H15O2P |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-8-12(2)10-14(9-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
APCAAURZLIJJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
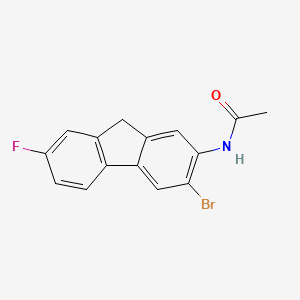

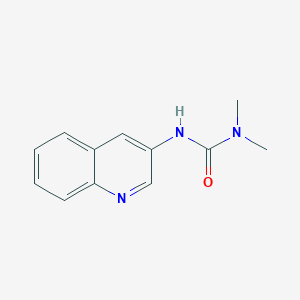
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
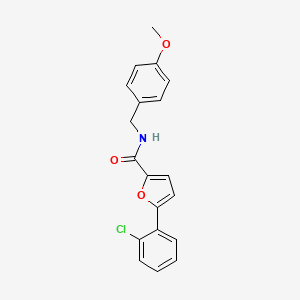
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
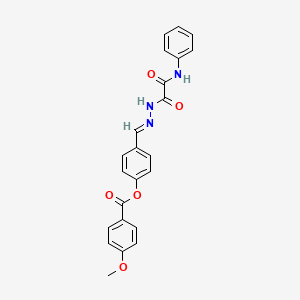

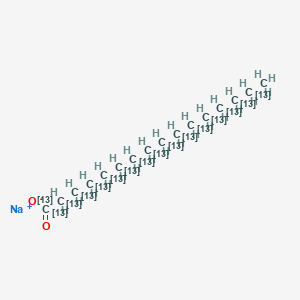
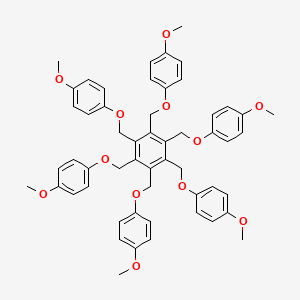
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
